1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE
Overview
Description
1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both pyridine and thiophene rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. For instance, heating thiophene-2-carboxamides in formic acid can yield the desired thieno[2,3-b]pyridine derivatives . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with one-carbon source reagents such as formic acid or triethyl orthoformate . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds also contain a thieno-pyridine core but differ in their substitution patterns and biological activities.
Furo[2,3-b]pyridine derivatives: These compounds have a furan ring instead of a thiophene ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and thiophene rings, which contribute to its diverse range of applications and activities.
Properties
IUPAC Name |
1-(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-8(18)13-12(15)10-2-3-11(17-14(10)19-13)9-4-6-16-7-5-9/h2-7H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYODGMKAYDMRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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